Product packaging for alpha-Alectoronic acid(Cat. No.:)

alpha-Alectoronic acid

Cat. No.: B1255512
M. Wt: 512.5 g/mol
InChI Key: ZDIOCINAHISORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Alectoronic acid is a secondary metabolite belonging to the depsidone class, naturally sourced from lichenized fungi such as Asahinea scholanderi and Cetrelia braunsiana . This compound is of significant interest in pharmacological research due to its promising bioactivities, particularly in the fields of neurodegenerative diseases and oncology. In neurodegenerative disease research, this compound has demonstrated exceptional potential as a cholinesterase inhibitor. Molecular docking studies reveal that it exhibits a strong binding affinity to both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes involved in the progression of Alzheimer's disease . This inhibitory activity suggests the compound could help prevent the breakdown of acetylcholine, a critical neurotransmitter, making it a compelling candidate for further investigation in the treatment of Alzheimer's and other similar conditions . Furthermore, recent studies highlight its potent cytotoxic properties. Research published in 2025 shows that this compound possesses significant cytotoxicity against human cancer cell lines, including HeLa (cervical cancer) and A549 (lung carcinoma) cells, demonstrating its potential as a novel antitumor agent . Its mechanism of action in oncology, while still under investigation, positions it as a valuable chemical entity for developing new chemotherapeutic strategies. This product is presented as a high-purity analytical standard to support your research and development efforts. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32O9 B1255512 alpha-Alectoronic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H32O9

Molecular Weight

512.5 g/mol

IUPAC Name

3,9-dihydroxy-6-oxo-1,7-bis(2-oxoheptyl)benzo[b][1,4]benzodioxepine-2-carboxylic acid

InChI

InChI=1S/C28H32O9/c1-3-5-7-9-17(29)11-16-12-19(31)14-22-24(16)28(35)37-23-15-21(32)25(27(33)34)20(26(23)36-22)13-18(30)10-8-6-4-2/h12,14-15,31-32H,3-11,13H2,1-2H3,(H,33,34)

InChI Key

ZDIOCINAHISORH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC1=C2C(=CC(=C1)O)OC3=C(C=C(C(=C3CC(=O)CCCCC)C(=O)O)O)OC2=O

Origin of Product

United States

Natural Occurrence and Ecological Significance of Alpha Alectoronic Acid

Distribution Across Lichen Species and Genera

Alpha-alectoronic acid has been identified in a diverse range of lichen genera, primarily within the family Parmeliaceae. Its presence is a key chemotaxonomic marker, aiding in the classification and identification of many lichen species.

The compound is notably present in several species of Alectoria, such as Alectoria sarmentosa biorxiv.orgnih.govnih.gov. It is also a characteristic component of certain species within the genus Cetrelia, including Cetrelia chicitae and Cetrelia braunsiana myspecies.inforesearchgate.netoup.com. In these species, it often co-occurs with α-collatolic acid myspecies.inforesearchgate.netoup.com.

The genus Parmotrema also features several species that produce this compound, such as Parmotrema mellissii and Parmotrema wainioi researchgate.netaustriaca.at. Similarly, it is found in the genus Arctoparmelia, for instance in Arctoparmelia centrifuga units.it. Other genera where this compound has been reported include Hypogymnia (in Hypogymnia physodes), Neoprotoparmelia (in N. paulii), Ochrolechia (in O. parella), and Tephromela (in T. atra) wikipedia.orgresearchgate.netwikipedia.orgbiorxiv.org.

The production of lichen secondary metabolites like this compound is a result of the symbiotic interaction between the mycobiont (the fungal partner) and the photobiont (the photosynthetic partner, which can be a green alga or a cyanobacterium). The specific combination of these partners can influence the chemical profile of the lichen.

Lichens that produce this compound commonly have a green algal photobiont, often from the genus Trebouxia oup.comwikipedia.orgmuni.cz. For instance, Alectoria sarmentosa is known to associate with a trebouxioid photobiont myspecies.infowikipedia.org. Similarly, Cetrelia chicitae also partners with a green alga from the genus Trebouxia units.itlichensmaritimes.org.

Studies on Tephromela atra, another lichen containing this compound, have revealed associations with various lineages of Trebouxia researchgate.netwikipedia.orgfrontiersin.org. Research has shown that the specific Trebouxia species associated with Tephromela atra can vary geographically. For example, alpine populations of T. atra are exclusively associated with Trebouxia simplex, while Mediterranean populations partner with other Trebouxia lineages oup.comresearchgate.net. This suggests a degree of flexibility in the mycobiont's choice of photobiont, which may be influenced by local environmental conditions researchgate.net. The photobiont in lichens that produce this compound can also belong to the genus Trentepohlia muni.cz.

The geographical distribution of lichens that produce this compound is wide-ranging, and the production of this compound can be influenced by various environmental factors associated with different habitats and climates.

Species such as Alectoria sarmentosa are found in arctic-alpine and boreal regions of the northern hemisphere, as well as in locations like Tanzania nih.gov. This species shows a preference for humid and shaded environments wikipedia.org. In contrast, species of Parmotrema containing this compound are distributed in both temperate and tropical regions austriaca.atresearchgate.netscispace.com. Cetrelia chicitae has a broad distribution across North America, Europe, and eastern Asia, where it typically grows on mossy rocks and tree trunks oup.comactabiologicaturcica.com.

The production of secondary metabolites in lichens can vary with environmental conditions such as altitude and light exposure. For example, studies on Parmelia flexilis have shown that the content of usnic acid, which often co-occurs with this compound, is negatively correlated with altitude and is lower in regions with higher precipitation researchgate.net. In Ochrolechia parella, the chemical profile was observed to differ between specimens grown in sunlit versus shaded conditions, with atranorin (B1665829) being present only in the sun-exposed sample lichensmaritimes.org. These findings suggest that the production of this compound may also be subject to variations based on local habitat conditions, although specific quantitative studies on this compound are limited.

Specific Mycobiont and Photobiont Associations

Ecological Roles of this compound in Lichen Symbioses

Lichen secondary metabolites are believed to have significant adaptive value, contributing to the survival and success of the lichen in its specific ecological niche. This compound, as a depsidone (B1213741), is involved in several key ecological functions.

One of the primary roles of this compound is to provide a chemical defense against various biotic stressors, including microbial pathogens and herbivores. bioone.org

Research has demonstrated the antimicrobial properties of this compound. It exhibits significant inhibitory activity against a range of bacteria and fungi biorxiv.orgnih.govresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.netbiorxiv.org. For instance, studies on the extracts of Tephromela atra have shown that both this compound and the co-occurring α-collatolic acid have strong antibacterial effects, with particularly low minimum inhibitory concentrations (MICs) against Bacillus subtilis biorxiv.orgresearchgate.netwikipedia.orgbiorxiv.orgbiorxiv.orgresearchgate.netunits.it. It has also shown activity against Staphylococcus aureus frontiersin.orgbiorxiv.org. Furthermore, moderate antifungal activity has been observed against certain yeast species biorxiv.orgresearchgate.net.

In addition to its antimicrobial effects, this compound has been found to possess cytotoxic properties. It has demonstrated antitumor activity against murine melanoma cell lines in laboratory studies, indicating its potential as a defensive compound against cellular threats nih.govresearchgate.netbiorxiv.orglichensmaritimes.orgmdpi.comscielo.brmdpi.com.

Lichen secondary metabolites are crucial for tolerating harsh environmental conditions, and this compound likely contributes to the environmental resilience of the lichens that produce it. nih.govunits.itbiorxiv.org

A significant environmental stressor for many lichens is high levels of ultraviolet (UV) radiation, particularly in alpine and exposed habitats. Phenolic compounds, including depsidones like this compound, are known to function as UV-screening agents. muni.cznih.govrsc.org These compounds are deposited in the lichen's cortex and absorb harmful UV-B radiation, thereby protecting the photosynthetic photobiont from damage. researchgate.netnih.govrsc.org While the general class of depsidones is recognized for this protective role, specific studies quantifying the direct contribution of this compound to UV protection are an area of ongoing research.

Biosynthesis and Metabolic Pathways of Alpha Alectoronic Acid

Proposed Polyketide Biosynthetic Route

The biosynthesis of alpha-alectoronic acid originates from the acetate-malonate pathway, a primary route for the production of a vast array of fungal polyketides. thieme-connect.comnih.gov Polyketides are assembled through the successive condensation of a starter unit, typically acetyl-CoA, with extender units, most commonly malonyl-CoA. nih.gov The enzymes responsible for this assembly are known as polyketide synthases (PKS). thieme-connect.comnih.gov

This compound is classified as a depsidone (B1213741), a class of polyphenolic compounds characterized by a tricyclic system with an ether linkage. mdpi.com The biosynthesis of depsidones is believed to proceed from a depside precursor. thieme-connect.comdntb.gov.ua A widely accepted hypothesis proposes a four-step conversion process from the depside intermediate to the final depsidone structure: thieme-connect.com

Hydroxylation: Introduction of a hydroxyl group onto the depside molecule.

Acyl Group Migration: The movement of an acyl group within the molecule.

Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution.

Esterification: The final ring closure to form the characteristic depsidone ether bridge.

This pathway highlights the intricate chemical modifications required to produce the complex structure of this compound from simpler polyketide chains. thieme-connect.com

Enzymatic Machinery Involved in this compound Formation

The enzymatic foundation for the synthesis of this compound lies within the genome of the lichen's fungal partner (the mycobiont). thieme-connect.comtandfonline.com The key enzymes are large, multi-domain Type I polyketide synthases (PKS). tandfonline.commdpi.com Specifically, the backbones of depsides and depsidones are constructed by a subgroup known as non-reducing polyketide synthases (NR-PKSs), which assemble aromatic rings without the reduction steps seen in other types of polyketide synthesis. tandfonline.comnih.gov

Genes encoding the enzymes for a specific metabolic pathway are often located together in the genome, forming a biosynthetic gene cluster (BGC). tandfonline.commdpi.com Research on the lichen Cladonia grayi, which produces the depsidone grayanic acid, has provided significant insights. Studies have identified a PKS gene cluster likely responsible for depsidone biosynthesis. This cluster contains not only the PKS gene for synthesizing the initial aromatic rings and linking them into a depside, but also genes for a cytochrome P450 (CytP450) and an O-methyltransferase. tandfonline.com It is proposed that a single PKS synthesizes the depside precursor, and the subsequent conversion to the depsidone structure is catalyzed by the associated cytochrome P450 enzyme. dntb.gov.uatandfonline.com This enzymatic machinery underscores a coordinated genetic and catalytic system for producing complex lichen compounds like this compound. tandfonline.com

Factors Influencing Biosynthetic Regulation in Cultured Mycobionts

While lichen secondary metabolites are genetically encoded by the mycobiont, their production is not always constitutive and can be influenced by various factors, especially when the fungus is grown in isolation (axenic culture). tandfonline.comcdnsciencepub.com The chemical profile of compounds produced by a cultured mycobiont can differ significantly from that of the intact lichen thallus. advion.comresearchgate.net However, axenic cultures offer a valuable method for studying biosynthesis and producing specific compounds of interest. nih.govadvion.comresearchgate.net

Studies on cultured mycobionts from the Parmeliaceae family have successfully demonstrated the production of several phenolic compounds, including this compound, which were secreted into the culture medium. advion.comresearchgate.net This indicates that the symbiotic relationship with the photobiont is not an absolute requirement for the biosynthesis of these substances, although it may influence the quantity and types of metabolites produced. nih.govcdnsciencepub.com

The regulation of these biosynthetic pathways is complex. Research comparing different chemotypes of the lichen Pseudevernia furfuracea (one producing a depside, the other a depsidone) suggests that the chemical diversity can arise from gene regulation and epigenetic factors, not solely from genetic differences. dntb.gov.ua Factors that can influence the expression of biosynthetic genes and, consequently, the production of metabolites in culture include the composition of the growth medium, such as the type and availability of carbon and nitrogen sources. nih.gov The expression of specific PKS genes has been shown to correlate with the induction of the corresponding metabolite in mycobiont cultures, confirming that the regulation occurs at the level of gene transcription. tandfonline.com

Table 1: Production of Phenolic Compounds by Cultured Lichen Mycobionts from the Parmeliaceae Family

Lichen Species CulturedPhenolic Compounds Produced in Axenic Culture
Arctoparmelia centrifugaUsnic acid, Aspicilin, This compound , Physodic acid, Lobaric acid, Nordivaricatic acid
Parmelia saxatilisUsnic acid, Aspicilin, This compound , Physodic acid, Lobaric acid, Nordivaricatic acid
Parmelina tiliaceaUsnic acid, Aspicilin, This compound , Physodic acid, Lobaric acid, Nordivaricatic acid
Xanthoparmelia tinctinaUsnic acid, Aspicilin, This compound , Physodic acid, Lobaric acid, Nordivaricatic acid
Data sourced from Díaz et al. (2020) advion.comresearchgate.net

Structural Elucidation and Chemical Characterization of Alpha Alectoronic Acid for Research Applications

Advanced Spectroscopic Techniques for Structural Analysis

The precise determination of the molecular architecture of alpha-alectoronic acid relies on a combination of sophisticated spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive analysis of its structure, including connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR are instrumental in confirming its tautomeric nature. scribd.comresearchgate.net Spectroscopic evidence reveals that this compound predominantly exists in a six-membered pseudo-acid (hydroxy lactone) form rather than an open-chain keto-acid form. researchgate.netresearchgate.netresearchgate.net

Low-temperature ¹H NMR studies have been particularly insightful. At ambient temperatures, the ¹H NMR spectrum may show broadened signals for certain protons due to dynamic exchange between tautomeric forms. scribd.com For instance, the benzylic methylene (B1212753) protons of the A-ring side chain might appear as a sharp signal, while protons adjacent to the tautomeric center can exhibit broadness. scribd.com As the temperature is lowered, the rate of interconversion slows, allowing for the resolution of distinct signals for the different tautomers. For example, at -40°C, the signals for specific protons can appear as a clear AB pattern, confirming the presence of different chemical environments. scribd.com

The ¹³C NMR spectrum of this compound further supports the existence of tautomerism. The chemical shift of the carbon involved in the keto-enol or lactone-acid equilibrium is particularly diagnostic. A signal around 105 ppm is indicative of the hemiacetal carbon in the hydroxy-lactone form, whereas a signal near 206 ppm would suggest the ketone carbon of the δ-keto-acid form. researchgate.net The absence or diminished intensity of the C-8 signal in the ¹³C NMR spectrum under various conditions has been attributed to the keto-enol tautomerism, a phenomenon also observed in related compounds. thieme-connect.com

Table 1: Key ¹H NMR Signals for this compound and Related Compounds

Compound Proton Chemical Shift (δ) in ppm Multiplicity Solvent Reference
α-Alectoronic Acid Benzylic methylene (A-ring) 4.06 s Not Specified scribd.com
α-Alectoronic Acid H-3, H-5 6.20, 6.60 t Acetone researchgate.net
α-Alectoronic Acid H-3' 6.50 s Acetone researchgate.net
α-Collatolic Acid -CH₂-3''' 2.52 s Acetone researchgate.net
α-Collatolic Acid -CH₂-1''' 3.08 s Acetone researchgate.net

| β-Alectoronic Acid | -CH₂-3'' | 1.76 | s | Acetone | researchgate.net |

Table 2: Characteristic ¹³C NMR Chemical Shifts for Tautomeric Forms

Tautomeric Form Carbon Atom Approximate Chemical Shift (δ) in ppm Reference
Hydroxy-lactone (hl) C-2''' (hemiacetal) 105 researchgate.net

| δ-Keto-acid (ka) | C-2''' (ketone) | 206 | researchgate.net |

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of the molecular formula of this compound. biorxiv.org

In various studies, the molecular formula of this compound has been confirmed as C₂₈H₃₂O₉. biorxiv.orgcambridge.orgnih.gov Electrospray ionization (ESI) is a common soft ionization technique used for analyzing lichen metabolites like this compound, often detecting the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. biorxiv.orgmdpi.com

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. By isolating the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced, which can be used to confirm the connectivity of the molecule. For this compound, fragmentation often involves the cleavage of the depsidone (B1213741) core and side chains.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Found m/z Technique Reference
[M+H]⁺ 513.2119 513.2117 HRMS [ESI(+)-TOF] biorxiv.org
[M-H]⁻ 511.1973 511.1973 UHPLC-ESI-OT-MS mdpi.com

| [M-H]⁻ | Not specified | 511.1974 | UHPLC-ESI-MS/MS | uchile.cl |

Table 4: Key MS/MS Fragmentation Ions of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Formula of Fragment Reference
511.1973 467.2050 Not specified mdpi.com
511.1973 369.1338 Not specified mdpi.com
511.1973 247.0974 C₁₄H₁₅O₄ mdpi.comuchile.cl
511.1974 149.0239 C₈H₅O₃ uchile.cl

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and absolute stereochemistry. While a crystal structure for this compound itself is not explicitly detailed in the provided context, the use of X-ray analysis for related compounds highlights its importance in confirming the structural features proposed by other spectroscopic methods. researchgate.net For instance, the crystal structure of a derivative can confirm the existence of specific hydrogen bonding patterns, which are crucial in stabilizing certain conformations. researchgate.net This technique is invaluable for unambiguously establishing the absolute configuration of stereocenters within the molecule, which is often challenging to determine solely by spectroscopic means.

Mass Spectrometry (MS) and Fragmentation Analysis for Structural Confirmation

Isomerism and Tautomeric Equilibria of this compound and Related Compounds

This compound and structurally similar lichen metabolites exhibit a fascinating form of isomerism known as ring-chain tautomerism. researchgate.netresearchgate.netresearchgate.net This involves an equilibrium between a cyclic and an open-chain form, which is a key aspect of their chemical behavior.

Spectroscopic data strongly indicate that this compound exists predominantly in a novel, six-membered pseudo-acid or hydroxy lactone form. researchgate.netresearchgate.netresearchgate.net This cyclic structure arises from the intramolecular cyclization of a carboxylic acid group with a ketone. This tautomer is chemically distinct from the open-chain form and its existence can be confirmed through chemical reactions. For example, esterification with acidic methanol (B129727) yields the corresponding pseudo-ester, providing chemical proof for the presence of the hydroxy lactone ring. researchgate.netresearchgate.net

The presence of a free carboxylic acid ortho to a 2-oxoalkyl chain is the structural feature that induces the δ-keto-acid (ka) / hydroxy-lactone (hl) isomerization. researchgate.netresearchgate.net This phenomenon, sometimes referred to as tautomerism, is an equilibrium process where the molecule can interconvert between the open-chain keto-acid form and the cyclic hydroxy-lactone form. researchgate.netresearchgate.net The factors that influence the position of this equilibrium are not yet fully understood, but it is a critical characteristic of this compound and related depsidones and depsides, such as α-collatolic acid and microphyllinic acid. researchgate.netresearchgate.netresearchgate.net The study of this interconversion is essential for a complete understanding of the chemical reactivity and potential biological activity of these compounds.

Chemical Synthesis and Derivatization Strategies for Alpha Alectoronic Acid Analogues

Total Synthesis Approaches for Alpha-Alectoronic Acid

While this compound is readily isolated from various lichen species such as Ochrolechia parella and Aspicilia radiosa, the complete total synthesis of this complex depsidone (B1213741) from simple starting materials is not extensively documented in publicly available scientific literature. mdpi.com Much of the synthetic focus in the literature has been on biomimetic approaches and the synthesis of related, structurally simpler depsidones. researchgate.netfu-berlin.de

The biosynthesis of depsidones is understood to occur via the acetate-malonate pathway. thieme-connect.comthieme-connect.com It is widely accepted that depsidones are formed from depside precursors through an oxidative cyclization process involving the loss of hydrogen. thieme-connect.comthieme-connect.com Chemical synthesis efforts have proposed a four-step biosynthetic model for depsidones involving hydroxylation, acyl group migration, a Smiles rearrangement, and finally, esterification. thieme-connect.comthieme-connect.com This natural pathway provides a blueprint for potential biomimetic synthetic strategies that could be applied to this compound.

Synthetic Methodologies for Novel this compound Derivatives

The generation of novel derivatives of this compound is a key strategy for probing its chemical properties and biological functions. Modifications typically target the molecule's functional groups, such as its phenolic hydroxyls and carboxylic acid moiety, to create analogues with altered characteristics.

O-methylation, the addition of a methyl group to an oxygen atom, is a common modification in lichen chemistry and a standard laboratory procedure for creating derivatives. thieme-connect.comthieme-connect.com This reaction can be used to confirm the substitution pattern of a depsidone. researchgate.net For instance, lividic acid, a related depsidone, was identified by methylation with diazomethane, which led to the formation of methyl 3-methoxy-2',4,4'-tri-O-methylisophysodate. researchgate.net Similar O-methylation methods have been employed in the structural determination of this compound itself. researchgate.net

Esterification is another fundamental reaction used to modify this compound. Spectroscopic studies have revealed that this compound exists in equilibrium with a tautomeric pseudo-acid (hydroxy lactone) form. researchgate.net This was chemically confirmed through esterification with acidic methanol (B129727), which yielded the corresponding pseudo-ester, demonstrating a method to modify the carboxylic acid functionality and study its unique tautomerism. researchgate.net

Table 1: Examples of Derivatization Reactions for Depsidones

Reaction Type Reagents Purpose/Product Reference
EsterificationAcidic MethanolFormation of a pseudo-ester from the hydroxy lactone tautomer. researchgate.net
O-MethylationDiazomethane or CH₃OH/H⁺Used for structural elucidation and creating derivatives with modified hydroxyl groups. researchgate.net

The synthesis of derivatives is crucial for conducting structure-activity relationship (SAR) studies, which aim to identify the specific parts of a molecule responsible for its biological effects. Although detailed SAR studies focused exclusively on a broad library of this compound analogues are not widely published, the existing derivatization methods provide the foundation for such investigations.

Investigation of Biological Activities and Mechanisms of Action of Alpha Alectoronic Acid

Anti-Cancer and Cytotoxic Activities in In Vitro and Non-Human In Vivo Models

Alpha-alectoronic acid has demonstrated cytotoxic properties against various cancer cell lines in laboratory settings. biorxiv.orgnih.govthieme-connect.comthieme-connect.comresearchgate.net

Inhibition of Cancer Cell Proliferation

Research has shown that this compound can inhibit the proliferation of cancer cells. Studies on murine melanoma B16 cells revealed that this compound exhibited cytotoxic activity, with an IC50 value of 10.3 µM, indicating its potency in reducing cancer cell viability. thieme-connect.comthieme-connect.com In another study, this compound demonstrated a two-fold higher IC50 value compared to the chemotherapy drug cisplatin (B142131) against the same B16 murine melanoma cells. scielo.brscielo.br Furthermore, it has been shown to be active against HeLa cells. researchgate.net

The anti-proliferative effects of this compound are not isolated. It is often found alongside other active compounds in lichen extracts. For instance, extracts containing this compound and alpha-collatolic acid have shown activity against various microorganisms, which sometimes correlates with anti-cancer potential. biorxiv.org

Induction of Apoptotic Pathways

The anti-cancer activity of this compound is linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net

While direct studies on this compound's specific effects on caspase activation and cell cycle modulation are limited, the broader class of depsidones, to which it belongs, is known to induce apoptosis. thieme-connect.comnih.gov This process often involves the activation of caspases, which are key enzymes in the apoptotic cascade. researchgate.net For example, a study on the related compound, alpha-eleostearic acid, showed that it induced apoptosis and cell cycle arrest in human breast cancer cells, which was associated with the upregulation of caspase-3 expression. nih.gov

The apoptotic effects of compounds structurally similar to this compound have been linked to the regulation of specific genes that control cell death and survival. For instance, alpha-eleostearic acid has been shown to upregulate the expression of PPARγ, p21, Bax, and p53 in human breast cancer cells. nih.gov The p53 protein is a well-known tumor suppressor that can activate the transcription of genes like p21, which in turn can halt the cell cycle. nih.gov Bax is a pro-apoptotic protein that plays a crucial role in initiating the mitochondrial pathway of apoptosis. nih.gov PPARγ activation has also been linked to apoptosis induction in cancer cells. nih.govnih.gov

Caspase Activation and Cell Cycle Modulation

Specific Cellular Targets and Signaling Interventions

The anti-cancer effects of this compound and related depsidones are exerted through interactions with specific cellular targets and signaling pathways. thieme-connect.comscielo.brnih.govresearchgate.net

This compound has been identified as an inhibitor of Polo-like kinase 1 (Plk1), a key regulator of the cell cycle. thieme-connect.comresearchgate.netresearchgate.netjddtonline.inforesearchgate.net Plk1 is often overexpressed in various human tumors, and its inhibition can lead to the attenuation of tumor cell growth. thieme-connect.comnih.gov In one study, β-alectoronic acid, a stereoisomer of this compound, showed an inhibitory effect against Plk1 with an IC50 value of 1.7 µM. jddtonline.inforesearchgate.net This suggests that targeting Plk1 is a significant mechanism through which this compound exerts its anti-cancer activity. researchgate.netresearchgate.net

Table 1: Investigated Biological Activities of this compound

Activity Model System Key Findings References
Cytotoxicity Murine Melanoma B16 cells IC50 = 10.3 µM thieme-connect.comthieme-connect.com
Cytotoxicity Murine Melanoma B16 cells Two-fold higher IC50 than cisplatin scielo.brscielo.br

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
alpha-Collatolic acid
alpha-Eleostearic acid
Atranorin (B1665829)
Bax
β-Alectoronic acid
β-Collatolic acid
Caspase-3
Chloroatranorin
Cisplatin
p21
p53
Physodalic acid
Physodic acid
Polo-like kinase 1 (Plk1)
Protocetraric acid
Salazinic acid
Other Enzyme and Receptor Interactions

This compound has been investigated for its interaction with several key enzymes. Molecular docking studies have explored its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. These computational analyses revealed that this compound exhibits strong theoretical interactions with both AChE and BuChE. biorxiv.org The calculated binding energy for this compound with acetylcholinesterase was -11.1 kcal/mol (without water molecules) and -10.8 kcal/mol (with water molecules). biorxiv.org For butyrylcholinesterase, the binding energies were calculated to be -6.6 kcal/mol (without water) and -6.2 kcal/mol (with water). biorxiv.org

Further enzymatic studies have shown inhibitory activity against other metabolic enzymes. In assays measuring antidiabetic potential, this compound demonstrated an IC50 value of 19.49 µg/mL for α-glucosidase inhibition. thieme-connect.com It also showed inhibitory effects on pancreatic lipase, with a reported IC50 value of 326.4513 µg/mL. thieme-connect.com

Antimicrobial Activities Against Pathogenic Microorganisms

This compound, a secondary metabolite found in lichens, has demonstrated notable antimicrobial properties against a spectrum of pathogenic microorganisms, including both bacteria and fungi. thieme-connect.comnih.govthieme-connect.commdpi.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Studies have consistently shown that this compound possesses significant antibacterial activity, with a particular efficacy against Gram-positive bacteria. thieme-connect.comthieme-connect.com However, its activity extends to certain Gram-negative bacteria as well. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for this compound against various bacterial strains.

For instance, it has shown potent activity against Bacillus subtilis, with a reported MIC value as low as 19.5 µg/mL. thieme-connect.comthieme-connect.com Its efficacy against Yersinia enterocolitica and Staphylococcus aureus is also significant, with both showing an MIC of 78.12 µg/mL, a value equipotent to the standard antibiotic chloramphenicol (B1208) in one study. thieme-connect.comthieme-connect.com The compound also exhibits moderate to strong bactericidal activity against other pathogens, with MIC values ranging from 21.9 µg/mL to 162.1 µg/mL against various examined species in another report. thieme-connect.com In contrast, its activity against Streptococcus faecalis was found to be considerably lower, with a high MIC of 312.5 µg/mL. thieme-connect.com

Table 1: Antibacterial Efficacy of this compound (MIC in µg/mL)

Bacterial Species Gram Stain MIC (µg/mL) Reference(s)
Bacillus subtilis Positive 19.5 thieme-connect.com, thieme-connect.com
Bacillus subtilis Positive 125 thieme-connect.com, researchgate.net
Bacillus cereus Positive 78.12 thieme-connect.com, thieme-connect.com
Staphylococcus aureus Positive 78.12 thieme-connect.com, thieme-connect.com
Staphylococcus aureus Positive 500 thieme-connect.com, researchgate.net
Micrococcus luteus Positive 39 thieme-connect.com
Streptococcus faecalis Positive 312.5 thieme-connect.com
Yersinia enterocolitica Negative 78.12 thieme-connect.com, thieme-connect.com
Escherichia areogenes Negative 39 thieme-connect.com, thieme-connect.com
Proteus vulgaris Negative 78.12 thieme-connect.com

Antifungal Properties Against Yeast and Filamentous Fungi

The antifungal capabilities of this compound have also been evaluated. Research indicates that while it does possess antifungal properties, its efficacy is generally more moderate compared to its antibacterial effects. thieme-connect.comthieme-connect.com It has demonstrated activity against both yeasts and filamentous fungi.

Specifically, this compound showed moderate antifungal activity against the yeast Candida parapsilosis, with a reported MIC of 156 µg/mL. thieme-connect.comthieme-connect.com This level of activity was approximately half the potency of the standard antifungal drug ketoconazole (B1673606) in the same study. thieme-connect.comthieme-connect.com While extracts containing the compound have shown activity against the yeast Candida krusei, the antimicrobial effects of the isolated acid are generally considered more potent against bacteria than fungi. thieme-connect.comnih.govthieme-connect.com

Table 2: Antifungal Efficacy of this compound (MIC in µg/mL)

Fungal Species Type MIC (µg/mL) Reference(s)
Candida parapsilosis Yeast 156 thieme-connect.com, thieme-connect.com

Proposed Mechanisms of Antimicrobial Action

The precise molecular mechanisms underlying the antimicrobial action of this compound are not yet fully elucidated. However, studies on depsidones, the class of phenolic compounds to which this compound belongs, offer potential insights. thieme-connect.commdpi.com One proposed mechanism for depsidones is the inhibition of the RecA protein. thieme-connect.com The RecA protein is crucial for DNA repair and recombination in bacteria, and its inhibition can potentiate the bactericidal effects of other agents and help reduce antibiotic resistance. thieme-connect.com A structurally related depsidone (B1213741), collatolic acid, has been shown to act as a noncompetitive inhibitor at the ATP binding site of the E. coli RecA protein. thieme-connect.com

Another potential target for depsidones is the bacterial fatty acid synthesis (FAS) pathway. thieme-connect.com Specifically, some depsidones have been found to target the β-hydroxyacyl-acyl carrier protein (ACP) dehydratase (FabZ), an essential enzyme in this pathway. thieme-connect.com Disruption of fatty acid synthesis would compromise the integrity of the bacterial cell membrane, leading to cell death. While these mechanisms have been proposed for the broader depsidone class, further research is required to confirm their specific role in the antimicrobial activity of this compound.

Antioxidant Properties and Radical Scavenging Mechanisms

In Vitro Free Radical Scavenging Assays (e.g., DPPH)

The antioxidant potential of this compound has been quantified using various in vitro assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.commdpi.com The DPPH method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov

Extracts of the lichen Parmotrema wainioi, containing both this compound and α-collatolic acid, demonstrated notable DPPH free radical scavenging activity. mdpi.com In one study, 100 µg of this extract inhibited 28.14 ± 0.41% of DPPH activity and exhibited an EC50 (half maximal effective concentration) value of 0.56 ± 1.34 mg/mL. mdpi.com The presence of two phenolic hydroxyls in the structure of this compound is believed to contribute significantly to this radical scavenging capacity. mdpi.com

Modulation of Reactive Oxygen Species (ROS) Levels in Cellular Models

This compound has demonstrated the ability to modulate reactive oxygen species (ROS) levels in cellular models, suggesting antioxidant properties. Depsidones, the class of compounds to which this compound belongs, are known to act as antioxidants by directly scavenging ROS and reactive nitrogen species (RNS). thieme-connect.com They also modulate the activity and expression of redox enzymes like superoxide (B77818) dismutase and catalase, and transcription factors such as Nrf2. thieme-connect.com While cancer cells generally exhibit higher ROS stress than normal cells, at lower levels, ROS can actually support cancer cell survival. wikipedia.org this compound's antioxidant activity is a recurring theme in studies, often highlighted alongside other biological effects. mdpi.com

Anti-inflammatory Effects at the Molecular and Cellular Levels

This compound exhibits anti-inflammatory effects by influencing various molecular and cellular pathways.

Modulation of Inflammatory Mediators

Research has shown that this compound can modulate the production of key inflammatory mediators. For instance, extracts containing this compound have been observed to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in murine macrophages stimulated with lipopolysaccharide (LPS). nih.gov Specifically, some depsidones have been found to inhibit cytokine expression and NO production. thieme-connect.com This modulation of inflammatory mediators is a crucial aspect of its anti-inflammatory profile.

Pathway Interventions (e.g., NF-κB, MAPK, NLRP3 Inflammasome)

The anti-inflammatory actions of this compound and related depsidones are linked to their intervention in critical signaling pathways. These compounds have been shown to regulate the NF-κB and MAPK pathways, which are central to the inflammatory response. thieme-connect.com Furthermore, they can suppress the activation of the NLRP3 inflammasome, a multi-protein complex involved in the innate immune response and the maturation of pro-inflammatory cytokines like IL-1β. thieme-connect.comthieme-connect.com The activation of the NLRP3 inflammasome is a two-step process, often initiated by signals like LPS that induce the transcription of pro-IL-1β and NLRP3. nih.gov Some studies on related compounds have shown inhibition of NF-κB activation and the subsequent secretion of pro-inflammatory cytokines. researchgate.net

Enzyme Inhibitory Profiles Beyond Proliferation/Apoptosis (e.g., Cholinesterase)

Beyond its effects on cell growth and death, this compound has been identified as an inhibitor of several enzymes, most notably cholinesterases.

Acetylcholinesterase (AChE) Inhibition

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE). sciforum.netnih.gov In comparative studies, it has shown strong inhibitory activity against AChE. nih.govnih.gov Molecular docking studies have further elucidated this interaction, revealing a strong binding affinity of this compound to the active site of AChE. sciforum.netnih.govresearchgate.net This suggests its potential as a lead compound for further investigation in the context of neurodegenerative diseases where AChE inhibition is a therapeutic strategy. sciforum.net

Butyrylcholinesterase (BuChE) Inhibition

Similar to its effect on AChE, this compound also demonstrates inhibitory activity against butyrylcholinesterase (BuChE). sciforum.netnih.gov It has been reported as a strong inhibitor of BuChE. nih.govnih.gov Molecular docking simulations support these findings, indicating a strong interaction between this compound and the BuChE enzyme. sciforum.netnih.govresearchgate.net The dual inhibition of both AChE and BuChE is a noteworthy characteristic of this compound.

Structure Activity Relationship Sar Studies of Alpha Alectoronic Acid and Its Analogues

Identification of Key Pharmacophores for Biological Activity

Alpha-alectoronic acid, a depsidone (B1213741) derived from lichens, demonstrates a range of biological activities, including antimicrobial and cytotoxic effects. thieme-connect.comthieme-connect.com The core structure of depsidones, characterized by a tricyclic system with an ether and an ester linkage between two aromatic rings, forms the fundamental scaffold for its bioactivity. thieme-connect.commdpi.com

Key pharmacophoric features of this compound and related depsidones are believed to include the presence and positioning of hydroxyl groups on the aromatic rings. These hydroxyl groups can contribute to the molecule's antioxidant properties and its ability to interact with biological targets. cbaj.in The carboxylic acid group also plays a significant role in the molecule's activity. thieme-connect.com

Spectroscopic analysis has revealed that this compound can exist in a tautomeric form as a six-membered pseudo-acid (hydroxy lactone). researchgate.net This ring-chain tautomerism, also observed in the related depsidone α-collatolic acid, is influenced by the free carboxylic acid at the C-1' position, which is ortho to a 2-oxoalkyl chain. researchgate.net This structural flexibility could be crucial for its interaction with various biological macromolecules.

Impact of Structural Modifications on Efficacy and Selectivity

Structural modifications of this compound have been explored to understand their effects on biological efficacy and selectivity. These modifications often target the hydroxyl and carboxylic acid groups, as well as the alkyl side chains.

Methylation of the hydroxyl groups can alter the molecule's activity. For instance, 2'''-O-methyl-α-alectoronic acid has been isolated and studied. clockss.org The conversion of the carboxylic acid to an ester, such as through reaction with acidic methanol (B129727) to form a pseudo-ester, has been used to confirm the existence of the pseudo-acid tautomer and represents a key structural modification. researchgate.net The formation of 2'''-O-ethyl-α-alectoronic acid has also been reported, which can be an artifact of using ethanol (B145695) during extraction. clockss.org

Studies on related nitro-fatty acids suggest that even minor changes to the core structure, such as altering chain length or the position of key functional groups, can lead to compounds with increased target preference and sometimes higher potency. nih.gov This principle likely applies to this compound and its analogues, where modifications could modulate its interaction with specific enzymes or receptors, thereby influencing its efficacy and selectivity for different biological activities, such as anticancer or antimicrobial effects. researchgate.net

The following table summarizes some of the known analogues of this compound and the nature of their structural modifications:

Compound NameStructural Modification from this compoundReference
2'''-O-methyl-α-alectoronic acidMethylation of the hydroxyl group at the C-2''' position. clockss.org
2'''-O-ethyl-α-alectoronic acidEthylation of the hydroxyl group at the C-2''' position. clockss.org
This compound pseudo-esterEsterification of the carboxylic acid group. researchgate.net

Comparative Analysis with Related Lichen Depsidones

This compound belongs to the depsidone class of lichen secondary metabolites, which includes a wide variety of structurally related compounds with diverse biological activities. thieme-connect.commdpi.com A comparative analysis helps to elucidate the structure-activity relationships within this class.

Alpha-collatolic acid is structurally very similar to this compound and also exhibits ring-chain tautomerism. researchgate.net Both compounds have shown significant antimicrobial activity. For example, in one study, both α-alectoronic acid and α-collatolic acid demonstrated notable inhibitory activity against various bacteria, with particularly low minimum inhibitory concentrations (MICs) against Bacillus subtilis. biorxiv.orgbiorxiv.org However, there can be differences in their potency against specific strains. For instance, one study reported that α-collatolic acid was equipotent to the standard antibiotic chloramphenicol (B1208) against Yersinia enterocolitica and Staphylococcus aureus, while α-alectoronic acid showed equipotent activity to chloramphenicol against Y. enterocolitica, S. aureus, and B. subtilis. biorxiv.org

Beta-alectoronic acid is an isomer of this compound and has also been investigated for its biological activities, including cytotoxic effects against HeLa cells. researchgate.net The spatial arrangement of the substituents on the depsidone core in the beta-isomer likely influences its interaction with biological targets differently than the alpha-isomer.

Other related depsidones like physodic acid , lobaric acid , and salazinic acid also exhibit a range of biological effects, including cytotoxic, antioxidant, and anti-inflammatory properties. thieme-connect.comthieme-connect.commdpi.com The variations in their chemical structures, such as the nature and position of alkyl side chains and the number and location of hydroxyl and other functional groups, contribute to their distinct pharmacological profiles. thieme-connect.comcbaj.in For example, lobaric acid's anticancer activity has been linked to the inhibition of tubulin polymerization, a mechanism where the hydroxyl groups at C-1' and C-2' and the carboxylic acid are structurally important. thieme-connect.com

The table below provides a comparative overview of the biological activities of this compound and some related lichen depsidones:

Compound NameKey Biological ActivitiesReference(s)
This compound Antimicrobial, Cytotoxic thieme-connect.comthieme-connect.combiorxiv.orgbiorxiv.org
Alpha-Collatolic Acid Antimicrobial biorxiv.orgbiorxiv.org
Beta-Alectoronic Acid Cytotoxic researchgate.net
Physodic Acid Cytotoxic, Antioxidant thieme-connect.commdpi.com
Lobaric Acid Cytotoxic, Anti-inflammatory, Antioxidant thieme-connect.commdpi.com
Salazinic Acid Cytotoxic, Antioxidant thieme-connect.com

This comparative analysis underscores that while the depsidone scaffold is a common feature, subtle structural differences among these lichen metabolites lead to a diverse array of biological activities and potencies.

Computational and Theoretical Studies on Alpha Alectoronic Acid

Molecular Docking Simulations for Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand drug-receptor interactions and to estimate the binding affinity, often expressed as a binding energy score.

Research has shown that alpha-Alectoronic acid, a major secondary metabolite in the lichen Asahinea scholanderi, is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. sciforum.netresearchgate.netresearchgate.net Molecular docking studies were conducted to elucidate the molecular interactions responsible for this inhibition. sciforum.net The simulations revealed that this compound exhibited a strong binding affinity for both enzymes. sciforum.netresearchgate.netresearchgate.net

The calculated binding energies indicated a particularly strong interaction with AChE. sciforum.net The presence or absence of water molecules in the binding site was considered in the simulations, showing favorable binding in both scenarios. sciforum.netresearchgate.netresearchgate.net For AChE, the binding energy was calculated to be -11.1 kcal/mol without water and -10.8 kcal/mol with water. sciforum.net In the case of BuChE, the binding energies were -6.6 kcal/mol without water and -6.2 kcal/mol with water. sciforum.net These negative values signify a favorable binding process. The studies concluded that this compound demonstrated the strongest binding affinity when compared to other co-isolated compounds like α-collatolic acid. sciforum.netresearchgate.netresearchgate.net

Table 1: Molecular Docking Results for this compound

Target Enzyme Binding Energy (kcal/mol) (without water) Binding Energy (kcal/mol) (with water)
Acetylcholinesterase (AChE) -11.1 sciforum.net -10.8 sciforum.net

Quantum Chemical Calculations (e.g., Frontier Molecular Orbitals)

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netphyschemres.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. physchemres.orgedu.krd

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. edu.krdresearchgate.net A small energy gap generally indicates high chemical reactivity, as it is easier for an electron to be excited to a higher energy state. edu.krd Conversely, a large energy gap suggests higher stability. edu.krdresearchgate.net These parameters are valuable in drug design for predicting how a molecule might interact within a biological system. nebraska.gov

While the application of quantum chemical calculations is a recognized method for evaluating the reactivity of lichen compounds, specific studies detailing the HOMO-LUMO energies and the energy gap for this compound are not prominently available in the reviewed literature. researchgate.net Such calculations would be a valuable area for future research to further characterize its electronic properties and reactivity profile.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are performed on a ligand-protein complex, such as one predicted by molecular docking, to assess its stability and dynamic behavior. nih.gov

These simulations provide a more dynamic and realistic view of the ligand-protein interaction than static docking models. nih.gov For this compound, performing MD simulations on its complexes with AChE and BuChE would be a logical next step to validate the stability of the interactions predicted by molecular docking studies. researchgate.net This would offer deeper insights into how the compound remains bound within the active site of these enzymes. nih.gov

Future Perspectives and Research Challenges for Alpha Alectoronic Acid

Elucidation of Undiscovered Biosynthetic Steps

The biosynthesis of depsidones like alpha-alectoronic acid generally follows the acetyl-malonate pathway, with polyketide synthase (PKS) enzymes playing a crucial role. nih.govfrontiersin.org This pathway involves the formation of a polyketide chain from acetyl-CoA and malonyl-CoA precursors, which then undergoes a series of cyclization and modification reactions to form the characteristic depsidone (B1213741) structure. nih.govthieme-connect.com While the general pathway is understood, the specific enzymatic steps and genetic machinery responsible for the synthesis of this compound are yet to be fully elucidated.

A significant challenge lies in the slow growth and low biomass of lichens, which complicates the isolation of sufficient quantities of enzymes and genetic material for detailed study. nih.gov Furthermore, many of the biosynthetic gene clusters in lichens are either silent or expressed at very low levels under standard laboratory conditions. nih.gov

Future research should focus on:

Genome Mining: Advances in next-generation sequencing and bioinformatics offer powerful tools to identify putative biosynthetic gene clusters for this compound in the genomes of lichen-forming fungi. nih.gov

Heterologous Expression: Expressing the identified gene clusters in a more tractable host organism, such as a fast-growing fungus or bacterium, could enable the production of this compound and its intermediates in quantities sufficient for detailed biochemical analysis. frontiersin.org This approach has been successful for other lichen metabolites like atranorin (B1665829) and lecanoric acid. nih.gov

In Vitro Reconstitution: Once the enzymes are identified and produced, in vitro assays can be used to determine the specific function of each enzyme in the biosynthetic pathway.

Comprehensive Mechanistic Characterization of Bioactivities

This compound has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects. nih.govbiorxiv.orgbiorxiv.org However, the precise molecular mechanisms underlying these activities are largely unknown. thieme-connect.com For instance, while its cytotoxic activity against murine melanoma B16 cells has been reported, the specific cellular targets and signaling pathways involved remain to be identified. thieme-connect.comthieme-connect.com Similarly, its antimicrobial action against various bacteria and fungi has been observed, but the exact mode of inhibition is not well understood. biorxiv.orgbiorxiv.org

A significant challenge is the complexity of biological systems, where a single compound can interact with multiple targets and trigger a cascade of downstream effects.

Future research directions should include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific proteins or other biomolecules that this compound binds to. nih.govdergipark.org.tr

Signaling Pathway Analysis: Investigating the effects of this compound on key cellular signaling pathways involved in processes like cell proliferation, apoptosis, and inflammation. thieme-connect.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand which parts of the molecule are crucial for its biological activity. This can provide insights into its mechanism of action and guide the design of more potent and selective compounds.

Development of Advanced Analytical Methods for Trace Analysis in Complex Matrices

The accurate detection and quantification of this compound in complex biological and environmental samples is crucial for both biosynthetic studies and the exploration of its ecological roles. Current methods often rely on techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). nih.govlichenportal.orgmnhn.fr While useful, these methods may lack the sensitivity and specificity required for trace analysis in complex matrices.

The main challenges include the low concentrations of this compound in many natural sources and the presence of numerous other interfering compounds. nih.gov

Future research should focus on developing more advanced analytical techniques, such as:

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS): This technique offers high resolution and sensitivity, enabling the detection and quantification of trace amounts of this compound in complex mixtures. frontiersin.orgfu-berlin.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can provide detailed structural information, aiding in the unambiguous identification of this compound and its metabolites. herts.ac.ukscielo.br

Development of Specific Antibodies: The generation of monoclonal or polyclonal antibodies specific to this compound could enable the development of highly sensitive immunoassays for its detection.

Exploration of New Biological Targets in Non-Human Systems

While some research has focused on the antimicrobial and cytotoxic effects of this compound, its potential biological activities in non-human systems, such as plants, insects, and other microorganisms, remain largely unexplored. biorxiv.orgbiorxiv.org Lichen secondary metabolites are known to play important ecological roles, including defense against herbivores and pathogens, and allelopathic interactions with other plants. mdpi.com

The challenge lies in the vast diversity of potential biological targets and the need for appropriate bioassay systems to screen for new activities.

Future research could investigate:

Allelopathic Effects: Studying the impact of this compound on seed germination and plant growth to determine its potential as a natural herbicide.

Insecticidal and Antifeedant Properties: Assessing the effects of this compound on various insect pests to explore its potential as a natural insecticide.

Antifungal Activity against Plant Pathogens: Testing the efficacy of this compound against fungi that cause diseases in agricultural crops. nih.gov

Design and Synthesis of Optimized Analogues for Specific Research Applications

The native structure of this compound may not be optimal for all research applications. For example, its solubility, stability, or cell permeability might need to be improved for certain in vitro or in vivo studies. The chemical synthesis of this compound and its analogues is a significant challenge due to its complex structure.

Future research in this area should focus on:

Total Synthesis: Developing an efficient and scalable total synthesis of this compound would provide a reliable source of the compound for research and overcome the limitations of isolation from natural sources.

Analogue Synthesis: Synthesizing a library of this compound analogues with modifications to different parts of the molecule. This would allow for systematic structure-activity relationship studies and the development of probes to investigate its mechanism of action.

Prodrug Design: Designing and synthesizing prodrugs of this compound that are converted to the active compound in situ could improve its pharmacokinetic properties and target-specific delivery.

Q & A

Q. What analytical methods are recommended for identifying and quantifying alpha-alectoronic acid in natural extracts?

High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometry detection is widely used for identification and quantification. Key parameters include column type (e.g., C18 reversed-phase), mobile phase composition (e.g., methanol/water with formic acid), and retention time comparison with reference standards. For quantification, calibration curves using purified this compound are essential, and method validation should include precision (repeatability of retention times ±0.1 min) and accuracy (spike recovery tests). Confounding factors, such as co-eluting compounds (e.g., physodic acid or protocetraric acid), require spectral deconvolution or orthogonal methods like NMR for unambiguous identification .

Q. How can researchers ensure reproducibility in isolating this compound from lichen species?

Isolation protocols should specify:

  • Lichen specimen preparation (drying, grinding, solvent extraction with acetone or methanol).
  • Fractionation techniques (e.g., column chromatography with silica gel or Sephadex LH-20).
  • Purity validation (TLC/HPLC with ≥95% purity thresholds). Include detailed metadata such as lichen collection location, voucher specimen identifiers, and extraction yield calculations (e.g., mg of this compound per gram of dry lichen). Cross-reference with literature protocols to address variability in solvent ratios or gradient elution profiles .

Advanced Research Questions

Q. How do permeability assays (e.g., PAMPA-BBB) evaluate this compound’s potential neuroprotective effects?

The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) measures passive diffusion using a lipid-coated filter. Key steps include:

  • Preparing donor (test compound in buffer) and acceptor (sink buffer) compartments.

  • Calculating effective permeability (Pe) using the formula: Pe=ln(1CACeq)AtP_e = \frac{-\ln\left(1 - \frac{C_A}{C_{eq}}\right)}{A \cdot t}

    where CAC_A = acceptor concentration, CeqC_{eq} = equilibrium concentration, AA = membrane area, and tt = incubation time.

  • Interpreting results: Pe > 1.5 × 10−6 cm/s indicates high permeability. Note that matrix effects (e.g., enhanced permeability in crude extracts vs. pure compounds) require normalization to control for synergistic interactions .

Q. What methodological strategies resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from:

  • Source variability : Lichen subspecies differences in metabolite profiles. Mitigate by standardizing specimen sourcing (e.g., certified herbaria samples).
  • Assay conditions : Varying cell lines (e.g., SH-SY5Y vs. PC12 for neuroprotection) or incubation times. Use harmonized protocols (e.g., OECD guidelines) and report EC50/IC50 values with 95% confidence intervals.
  • Data normalization : Express bioactivity relative to positive controls (e.g., ascorbic acid for antioxidant assays). Cross-validate findings using orthogonal assays (e.g., in vitro ROS scavenging and in vivo oxidative stress models) .

Q. How can pharmacokinetic studies optimize this compound dosing for in vivo models?

  • Absorption : Use solubility enhancers (e.g., cyclodextrins) for oral administration.
  • Distribution : Quantify tissue concentrations via LC-MS/MS, noting brain-to-plasma ratios for CNS targets.
  • Metabolism : Incubate with liver microsomes to identify major metabolites (e.g., hydroxylation or glucuronidation).
  • Half-life : Calculate elimination kinetics using non-compartmental analysis (NCA) in software like Phoenix WinNonlin. Adjust dosing intervals based on t1/2 and target engagement thresholds .

Methodological Best Practices

  • Experimental design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation .
  • Data reporting : Follow the Beilstein Journal’s guidelines for experimental reproducibility, including raw data deposition in public repositories (e.g., Zenodo) and uncertainty quantification (e.g., ±SD for triplicate measurements) .
  • Conflict resolution : Use systematic reviews (PRISMA guidelines) to synthesize disparate bioactivity data, highlighting methodological heterogeneity as a limitation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.